molecular formula C12H22N2O4 B8579560 (R)-1-tert-Butyl 2-ethyl piperazine-1,2-dicarboxylate

(R)-1-tert-Butyl 2-ethyl piperazine-1,2-dicarboxylate

Cat. No. B8579560
M. Wt: 258.31 g/mol
InChI Key: OAFFPKBXWFPANL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06333324B1

Procedure details

A solution of ethyl 1-tert-butoxycarbonyl-1,4,5,6-tetrahydropyrazine-2-carboxylate (69.0 g) in acetic acid (AcOH, 500 ml) was subjected to catalytic reduction using platinum dioxide (4.0 g) at 40° C. in hydrogen at 3 atm for 4 hours. The catalyst was removed by filtration, and the filtrate was concentrated in vacuo. The residue was dissolved in H2O (800 ml) and the solution was washed with Et2O (500 ml×2). To the aqueous layer was added NaHCO3 to adjust the pH of the solution to 8 and the solution was extracted with AcOEt (800 ml×2). The combined organic layer was washed with saturated aqueous NaHCO3 solution and brine, dried over MgSO4 and concentrated in vacuo to give 62.8 g of ethyl 1-tert-butoxycarbonyl- piperazine-2-carboxylate as an oil.
Name
ethyl 1-tert-butoxycarbonyl-1,4,5,6-tetrahydropyrazine-2-carboxylate
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH:10]=[C:9]1[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(O)(=O)C.[H][H].[Pt](=O)=O>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH:9]1[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
ethyl 1-tert-butoxycarbonyl-1,4,5,6-tetrahydropyrazine-2-carboxylate
Quantity
69 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(=CNCC1)C(=O)OCC
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Step Four
Name
Quantity
4 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40° C.
CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in H2O (800 ml)
WASH
Type
WASH
Details
the solution was washed with Et2O (500 ml×2)
ADDITION
Type
ADDITION
Details
To the aqueous layer was added NaHCO3
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with AcOEt (800 ml×2)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated aqueous NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CNCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 62.8 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06333324B1

Procedure details

A solution of ethyl 1-tert-butoxycarbonyl-1,4,5,6-tetrahydropyrazine-2-carboxylate (69.0 g) in acetic acid (AcOH, 500 ml) was subjected to catalytic reduction using platinum dioxide (4.0 g) at 40° C. in hydrogen at 3 atm for 4 hours. The catalyst was removed by filtration, and the filtrate was concentrated in vacuo. The residue was dissolved in H2O (800 ml) and the solution was washed with Et2O (500 ml×2). To the aqueous layer was added NaHCO3 to adjust the pH of the solution to 8 and the solution was extracted with AcOEt (800 ml×2). The combined organic layer was washed with saturated aqueous NaHCO3 solution and brine, dried over MgSO4 and concentrated in vacuo to give 62.8 g of ethyl 1-tert-butoxycarbonyl- piperazine-2-carboxylate as an oil.
Name
ethyl 1-tert-butoxycarbonyl-1,4,5,6-tetrahydropyrazine-2-carboxylate
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH:10]=[C:9]1[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(O)(=O)C.[H][H].[Pt](=O)=O>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH:9]1[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
ethyl 1-tert-butoxycarbonyl-1,4,5,6-tetrahydropyrazine-2-carboxylate
Quantity
69 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(=CNCC1)C(=O)OCC
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Step Four
Name
Quantity
4 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40° C.
CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in H2O (800 ml)
WASH
Type
WASH
Details
the solution was washed with Et2O (500 ml×2)
ADDITION
Type
ADDITION
Details
To the aqueous layer was added NaHCO3
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with AcOEt (800 ml×2)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated aqueous NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CNCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 62.8 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.